

Hpk1-IN-11 for Studying T-Cell Exhaustion: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Hpk1-IN-11	
Cat. No.:	B12425726	Get Quote

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These application notes provide a comprehensive guide for utilizing the potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, **Hpk1-IN-11**, in the study of T-cell exhaustion and the development of novel immunotherapies. The protocols outlined below are based on established methodologies for characterizing HPK1 inhibitors and can be adapted for use with **Hpk1-IN-11**.

Introduction to HPK1 and T-Cell Exhaustion

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3][4] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint that dampens T-cell receptor (TCR) signaling.[5][6] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][7][8] This phosphorylation leads to the degradation of SLP-76, thereby attenuating downstream signaling required for T-cell proliferation, cytokine production, and effector function.[6][8][9]

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors like PD-1, and a distinct transcriptional state. The HPK1 signaling pathway



is implicated in this process, and its inhibition has been shown to reinvigorate exhausted T-cells, enhance anti-tumor immunity, and synergize with other immunotherapies such as PD-1 blockade.[3][9][10] Pharmacological inhibition of HPK1 is therefore a promising strategy to reverse T-cell exhaustion and enhance immune responses against tumors.[5]

Data Presentation: Comparative Potency of HPK1 Inhibitors

While specific quantitative data for **Hpk1-IN-11** is not yet widely published, the following table summarizes the inhibitory concentrations (IC50) of several known HPK1 inhibitors to provide a comparative context for experimental design.



a not publicly ilable ± 1.3	-	[11]
± 1.3		
	Preclinical assays	[7]
	In vitro kinase assay	[8]
	In vitro kinase assay	[8]
	Kinase inhibition assay	[12]
	Kinase inhibition assay	[12][13]
	Kinase inhibition assay	[12]
61	Kinase inhibition assay	[12]
5	Kinase inhibition assay	[12]
ent and selective	Cellular kinase- binding assays	[14]
hly selective	Biochemical profiling	[15]
	Caliper-based kinase assay	[16]
)	Caliper-based kinase assay	[16]
30 ± 90	Kinase inhibition assay	[12]
200 ± 5070	Radiometric kinase assay	[2]
	ent and selective ally selective 0 ± 90	In vitro kinase assay In vitro kinase assay Kinase inhibition assay Kinase inhibition assay Kinase inhibition assay Kinase inhibition assay Cellular kinase- binding assays In vitro kinase assay Kinase inhibition assay Cellular kinase- binding assays Caliper-based kinase assay Radiometric kinase





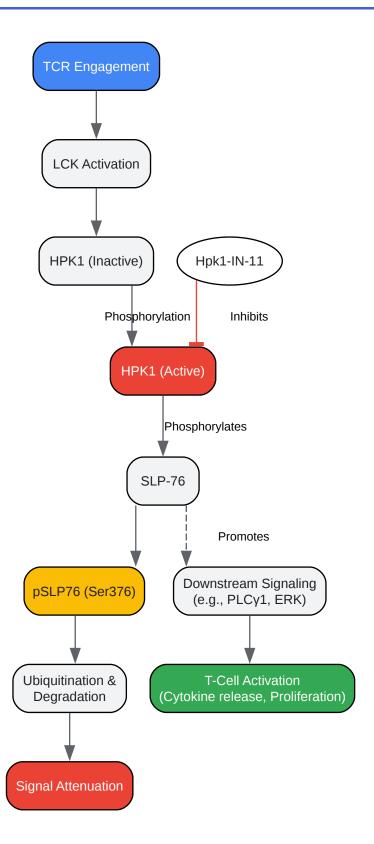


ISR-03 43900 \pm 134 Radiometric kinase assay [2]

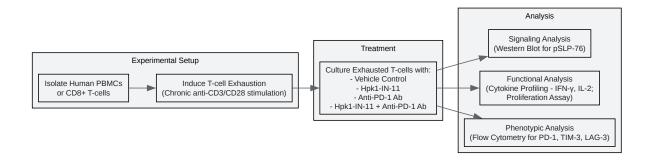
Signaling Pathways and Experimental Workflows HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the negative regulatory role of HPK1 in the T-cell receptor (TCR) signaling cascade. Inhibition of HPK1 by compounds like **Hpk1-IN-11** blocks the phosphorylation of SLP-76, thereby sustaining the signaling required for T-cell activation.









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